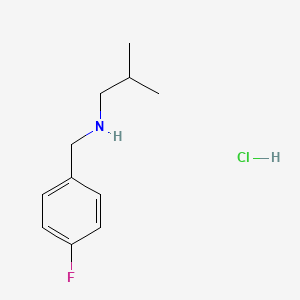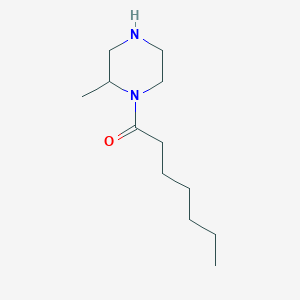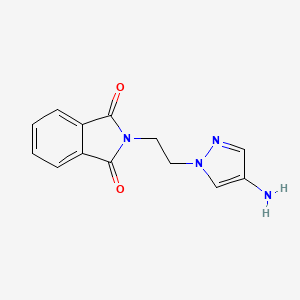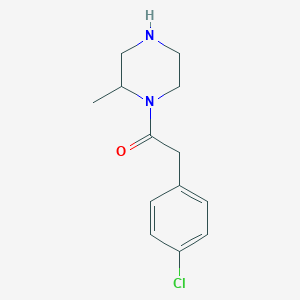
N-(4-Fluorobenzyl)-2-methyl-1-propanamine hydrochloride
Overview
Description
“N-(4-Fluorobenzyl)-2-methyl-1-propanamine hydrochloride” is likely a derivative of 4-Fluorobenzylamine . Fluorobenzylamine derivatives are often used in the synthesis of various pharmaceutical compounds due to their ability to act as intermediates in chemical reactions .
Synthesis Analysis
While the specific synthesis process for “N-(4-Fluorobenzyl)-2-methyl-1-propanamine hydrochloride” is not available, similar compounds are often synthesized through condensation reactions. For instance, N-hydroxy-4-((N(2-hydroxyethyl)-2-phenylacetamido)methyl)-benzamide (HPB) is synthesized using N,N’-Dicyclohexylcarbodiimide (DCC) to couple THPONH 2 with carboxylic acid derivatives .Scientific Research Applications
Metabolism and Disposition Studies
Research on related compounds to N-(4-Fluorobenzyl)-2-methyl-1-propanamine hydrochloride focuses on understanding their metabolism and disposition within biological systems. For instance, studies have utilized 19F-nuclear magnetic resonance (NMR) to investigate the metabolic fate and excretion of potent human immunodeficiency virus (HIV) integrase inhibitors, highlighting the importance of metabolic profiling in drug development (Monteagudo et al., 2007).
Neurokinin-1 Receptor Antagonists
Another application is in the development of neurokinin-1 receptor antagonists, where derivatives have been synthesized for potential clinical administration against emesis and depression, showcasing the role of structural modifications for enhancing drug solubility and efficacy (Harrison et al., 2001).
Structural Characterization and Biological Activity
The compound and its derivatives have been used in the synthesis and structural characterization of new materials with potential biological activities. For example, bis(2,2,3,3-tetrafluoro-1,4-butanedialkoxy)-2-trans-6-bis(4-fluorobenzyl)spirocyclotetraphosphazene has been studied for its structural properties and evaluated for antibacterial and cytotoxic activities, demonstrating the chemical's versatility in material science and bioactivity research (Elmas et al., 2020).
Antimicrobial and Antifungal Activities
Compounds containing the N-(4-Fluorobenzyl) moiety have been investigated for their antimicrobial and antifungal activities, indicating the potential for developing new therapeutic agents. Research has been conducted on various phosphazene derivatives to evaluate their biological activities against different microbial strains, highlighting the compound's application in discovering novel antimicrobials (Okumuş et al., 2017).
Drug Development and Pharmacokinetics
The compound's derivatives have been explored in drug development, particularly in studying the pharmacokinetics and metabolism of selective androgen receptor modulators (SARMs), which are explored for treating androgen-dependent diseases. Such studies are crucial for understanding the drug's behavior in biological systems and optimizing its pharmacological profile (Wu et al., 2006).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN.ClH/c1-9(2)7-13-8-10-3-5-11(12)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJLFFBDTQOITE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorobenzyl)-2-methyl-1-propanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





amine hydrochloride](/img/structure/B3093067.png)
amine hydrochloride](/img/structure/B3093074.png)
![2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B3093082.png)
![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B3093096.png)
amine hydrochloride](/img/structure/B3093104.png)

![{[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B3093114.png)
![Butyl[(3-methylphenyl)methyl]amine hydrochloride](/img/structure/B3093147.png)

![1-[(3,4-Dichlorophenyl)methyl]-2-methylpiperazine](/img/structure/B3093163.png)

